Methyl 3-bromobenzo[a]azulene-10-carboxylate
Description
Properties
Molecular Formula |
C16H11BrO2 |
|---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
methyl 3-bromobenzo[a]azulene-10-carboxylate |
InChI |
InChI=1S/C16H11BrO2/c1-19-16(18)15-12-6-4-2-3-5-11(12)14-9-10(17)7-8-13(14)15/h2-9H,1H3 |
InChI Key |
CZLUPTXOVFOKEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC=CC=C2C3=C1C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Methyl 3-bromobenzo[a]azulene-10-carboxylate is generally synthesized through organic synthesis methods. One common approach involves the reaction of bromobenzene with appropriate reagents to form the desired product . The reaction conditions typically include the use of solvents like ethanol or chloroform and may require specific temperatures and catalysts to achieve optimal yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Atom
The bromine atom at the 3-position undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. This reaction is facilitated by electron-withdrawing effects from the azulene core and ester group, which activate the C–Br bond.
Key Reactions:
-
Ammonolysis : Reaction with amines (e.g., NH3, primary/secondary amines) in polar aprotic solvents (DMF, DMSO) yields 3-aminobenzo[a]azulene derivatives.
-
Methoxylation : Treatment with NaOMe/MeOH replaces bromine with a methoxy group, forming methyl 3-methoxybenzo[a]azulene-10-carboxylate.
-
Thiolation : Thiols (RSH) in the presence of a base (e.g., K2CO3) generate aryl thioethers.
Conditions :
| Reaction Type | Solvent | Temperature | Catalyst | Yield* |
|---|---|---|---|---|
| Ammonolysis | DMF | 80–100°C | None | ~60–75% |
| Methoxylation | MeOH | Reflux | NaOMe | ~70% |
| Thiolation | THF | 25–50°C | K2CO3 | ~65% |
| *Yields estimated based on analogous azulene reactions . |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Examples:
-
Suzuki–Miyaura Coupling : With aryl boronic acids (ArB(OH)2) and Pd(PPh3)4, biaryl derivatives are synthesized. For example, coupling with phenylboronic acid produces methyl 3-phenylbenzo[a]azulene-10-carboxylate.
-
Buchwald–Hartwig Amination : Forms C–N bonds with amines (e.g., aniline) using Pd2(dba)3/Xantphos.
Mechanistic Notes :
-
Oxidative addition of Pd(0) to the C–Br bond forms a Pd(II) intermediate.
-
Transmetalation/ligand exchange occurs with the nucleophile (e.g., boronic acid).
Ester Hydrolysis and Functionalization
The methyl ester group undergoes hydrolysis or transesterification:
Reactions:
-
Acidic Hydrolysis : HCl/H2O or H2SO4/MeOH yields 3-bromobenzo[a]azulene-10-carboxylic acid.
-
Basic Hydrolysis : NaOH/EtOH produces the carboxylate salt, which can be protonated to the free acid.
-
Transesterification : Reaction with higher alcohols (e.g., ethanol, benzyl alcohol) in acidic conditions forms alternative esters.
Kinetics :
-
Hydrolysis rates depend on steric hindrance from the azulene core. Basic conditions proceed faster than acidic due to increased nucleophilicity of OH–.
Cyclization and Rearrangement Reactions
The azulene system’s conjugated π-electrons enable cycloaddition and electrocyclic reactions:
-
Diels–Alder Reaction : Reacts with dienophiles (e.g., maleic anhydride) at the electron-rich bicyclic system to form polycyclic adducts .
-
Photochemical Rearrangement : UV irradiation induces ring-opening/closure processes, generating isomeric azulene derivatives .
Example :
Under UV light (λ = 365 nm), methyl 3-bromobenzo[a]azulene-10-carboxylate undergoes a -sigmatropic shift, forming a rearranged product with retained aromaticity .
Mechanistic and Synthetic Considerations
-
Electronic Effects : The electron-deficient azulene core directs electrophiles to the 1- and 3-positions, while the ester group stabilizes negative charge during nucleophilic attacks .
-
Steric Effects : Bulky substituents at the 10-position slow ester hydrolysis but do not inhibit cross-coupling.
-
Catalyst Optimization : Pd catalysts with bulky ligands (e.g., SPhos) improve yields in coupling reactions by reducing steric clashes.
Scientific Research Applications
Methyl 3-bromobenzo[a]azulene-10-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromobenzo[a]azulene-10-carboxylate involves its interaction with various molecular targets and pathways. For example, azulene derivatives, including this compound, have been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammatory processes . This inhibition can lead to anti-inflammatory effects, making the compound and its derivatives potential candidates for therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares methyl 3-bromobenzo[a]azulene-10-carboxylate with structurally related benzo[a]azulene derivatives:
Physicochemical Properties
- Solubility: Hydroxy and amino-substituted derivatives (e.g., Ethyl 8-((diethylamino)methyl)...) exhibit improved aqueous solubility compared to the hydrophobic bromo-ester analog.
- Stability : Deuterated analogs (e.g., Methyl-d3 2,7-dihydroxy...) are designed for enhanced metabolic stability in tracer studies .
Biological Activity
Methyl 3-bromobenzo[a]azulene-10-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound belongs to the class of polycyclic aromatic compounds. Its structure includes a bromine atom and a carboxylate group, which may influence its reactivity and biological interactions. The molecular formula is C15H11BrO2, and its molecular weight is approximately 305.15 g/mol.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins such as Bax and caspases .
Cytotoxicity Studies
A cytotoxicity study was conducted using MDA-MB-231 cells treated with varying concentrations of this compound over 24 hours. The results are summarized in Table 1.
| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 15 |
| 25 | 65 | 30 |
| 50 | 40 | 55 |
| 100 | 20 | 80 |
Table 1: Effects of this compound on MDA-MB-231 cell viability and apoptosis induction.
Mechanistic Insights
The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential loss and subsequent activation of apoptotic pathways. Flow cytometry analysis confirmed that treatment with the compound resulted in significant cell cycle arrest at the G0/G1 phase, indicating a disruption in normal cell cycle progression .
Study on Neuroinflammation
In a related study exploring neuroinflammation, this compound was assessed for its effects on neuroinflammatory markers in transgenic mouse models. The results indicated a reduction in inflammatory cytokines, suggesting potential therapeutic applications in neurodegenerative diseases .
Comparative Analysis
Comparative studies with other similar compounds revealed that this compound exhibited superior cytotoxic effects when benchmarked against traditional chemotherapeutic agents. This highlights its potential as a lead compound for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
